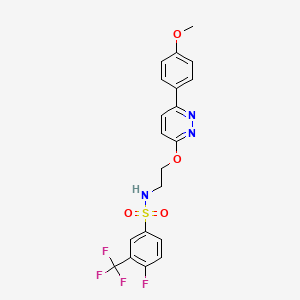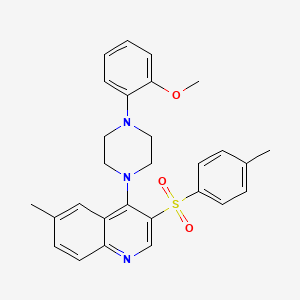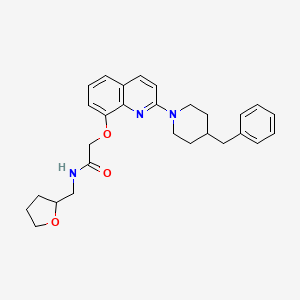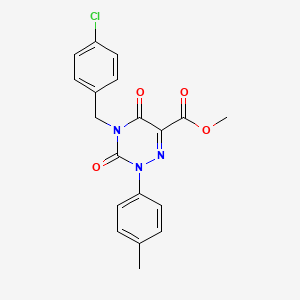![molecular formula C24H27N3O5 B2940986 5-[1-(3,4-Diethoxybenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole CAS No. 1798454-14-4](/img/structure/B2940986.png)
5-[1-(3,4-Diethoxybenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-[1-(3,4-Diethoxybenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole” is a chemical substance with the CAS No. 1798454-14-4. It belongs to the class of 1,2,4-oxadiazoles, which are heterocyclic compounds containing an oxadiazole ring .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives typically involves the reaction of substituted aromatic acid hydrazides with aromatic aldehydes under slightly acidic conditions to get the substituted hydrazone derivatives. These are then cyclized in the presence of bromine, acetic acid, and sodium acetate .Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives, including the compound , typically consists of a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom .Chemical Reactions Analysis
The chemical reactions involving 1,3,4-oxadiazole derivatives generally involve the formation of a hydrazone intermediate, which is then cyclized to form the oxadiazole ring .Applications De Recherche Scientifique
Synthesis and Biological Activity
Compounds containing oxadiazole rings, similar to the one , have been extensively studied for their antimicrobial properties. For example, Bayrak et al. (2009) explored the synthesis of 1,2,4-triazoles starting from isonicotinic acid hydrazide, evaluating their antimicrobial activities. This study found that compounds exhibited moderate to good antimicrobial activity, suggesting potential applications in developing new antimicrobial agents (Bayrak et al., 2009). Similarly, Anusevičius et al. (2015) synthesized 4-substituted 1-(4-methoxyphenyl)pyrrolidin-2-ones with azole, diazole, and oxadiazole fragments, analyzing their antibacterial and antioxidant activities. The study found moderate activity against specific microorganisms, indicating the potential for these compounds in pharmaceutical applications (Anusevičius et al., 2015).
Potential in Material Science
The inclusion of oxadiazole and pyrrolidine components suggests potential applications in materials science, particularly in the development of new electronic materials. Wang et al. (2001) discussed the synthesis and device performance of a pyridine- and oxadiazole-containing hole-blocking material for organic light-emitting diodes (LEDs), highlighting the importance of these compounds in improving electronic device efficiency (Wang et al., 2001).
Anticancer and Antitubercular Activities
The structural motifs present in the compound of interest are also found in molecules with anticancer and antitubercular activities. Zhang et al. (2005) identified oxadiazole derivatives as novel apoptosis inducers, demonstrating potential as anticancer agents (Zhang et al., 2005). Another study by Shingare et al. (2018) synthesized isoxazole clubbed 1,3,4-oxadiazole derivatives, evaluating their antimicrobial and antitubercular activity. Some compounds showed significant activity against Mycobacterium tuberculosis, indicating their potential in antitubercular drug development (Shingare et al., 2018).
Propriétés
IUPAC Name |
(3,4-diethoxyphenyl)-[2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O5/c1-4-30-20-13-10-17(15-21(20)31-5-2)24(28)27-14-6-7-19(27)23-25-22(26-32-23)16-8-11-18(29-3)12-9-16/h8-13,15,19H,4-7,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQZCCYFPIPHIAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)N2CCCC2C3=NC(=NO3)C4=CC=C(C=C4)OC)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[1-(3,4-Diethoxybenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Methyl 2-amino-6-(hydroxymethyl)-8-oxo-4-(4-(trifluoromethyl)phenyl)-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate](/img/structure/B2940914.png)
![Methyl 3-[4-(3,4-dichlorophenyl)piperazino]-3-oxopropanoate](/img/structure/B2940915.png)
![N-[2-(2-Chloropropanoylamino)ethyl]-1-methyl-4-morpholin-4-ylsulfonylpyrrole-2-carboxamide](/img/structure/B2940917.png)

![N-(3-acetylphenyl)-2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2940919.png)

![ethyl 3-{[(2Z)-6-bromo-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2940922.png)
![[4-(Imidazol-1-ylmethyl)phenyl]-[2-(6-methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2940924.png)
